molecular formula C7H7NOS B3430795 Acetonitrile, 2-[(2-furanylmethyl)thio]- CAS No. 86251-29-8

Acetonitrile, 2-[(2-furanylmethyl)thio]-

Cat. No. B3430795
CAS RN: 86251-29-8
M. Wt: 153.20 g/mol
InChI Key: RGJXYLWWNXJGNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .


Molecular Structure Analysis

The molecular structure of Acetonitrile, 2-[(2-furanylmethyl)thio]-, is characterized by the presence of a furan ring and a thioacetic acid moiety. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen. The thioacetic acid moiety contains a sulfur atom bonded to an acetyl group (CH3-CO-).


Chemical Reactions Analysis

Acetonitrile can be used as an important synthon in many types of organic reactions . The bond dissociation energy D (H-CH 2 CN) equals 4.03 ± 0.09 eV, and D (CH 3 -CN) equals 5.36 ± 0.03 eV . Furthermore, the methyl proton of acetonitrile is faintly acidic with p K a = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .

properties

IUPAC Name

2-(furan-2-ylmethylsulfanyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c8-3-5-10-6-7-2-1-4-9-7/h1-2,4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJXYLWWNXJGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287270
Record name 2-[(2-Furanylmethyl)thio]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetonitrile, 2-[(2-furanylmethyl)thio]-

CAS RN

86251-29-8
Record name 2-[(2-Furanylmethyl)thio]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86251-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Furanylmethyl)thio]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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